4,7-Bis(octyloxy)-1,10-phenanthroline
Description
Properties
CAS No. |
168207-91-8 |
|---|---|
Molecular Formula |
C28H40N2O2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
4,7-dioctoxy-1,10-phenanthroline |
InChI |
InChI=1S/C28H40N2O2/c1-3-5-7-9-11-13-21-31-25-17-19-29-27-23(25)15-16-24-26(18-20-30-28(24)27)32-22-14-12-10-8-6-4-2/h15-20H,3-14,21-22H2,1-2H3 |
InChI Key |
LPNUZSGQMPARQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=C2C=CC3=C(C=CN=C3C2=NC=C1)OCCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
a. Electron-Donating Substituents
- 4,7-Dimethoxy-1,10-phenanthroline: Methoxy (-OCH₃) groups are smaller electron donors than octyloxy. Studies on iron(II) tris-chelates show that methoxy substitution lowers oxidation potentials by ~0.1 V compared to unsubstituted 1,10-phenanthroline due to increased electron density on the aromatic core .
- However, steric hindrance from bulky substituents can reduce metal-chelation efficiency .
- 4,7-Bis(octyloxy)-1,10-phenanthroline: The octyloxy groups provide moderate electron-donating effects, balancing solubility and electronic tunability.
b. Electron-Withdrawing Substituents
- 4,7-Dichloro-1,10-phenanthroline: Chlorine atoms withdraw electron density, raising oxidation potentials by ~0.3 V compared to unsubstituted phenanthroline. This makes it less suitable for redox-active applications but useful as a precursor for further functionalization .
2.2. Solubility and Thermal Stability
| Compound | Substituent | Solubility in Toluene | Melting Point (°C) | Thermal Stability (TGA, °C) |
|---|---|---|---|---|
| This compound | Octyloxy (-O-C₈H₁₇) | High | <100 (amorphous) | ~300 (decomposition) |
| 4,7-Dimethoxy-1,10-phenanthroline | Methoxy (-OCH₃) | Moderate | 180–185 | ~250 |
| 4,7-Dichloro-1,10-phenanthroline | Chlorine (-Cl) | Low | >300 | ~350 |
| 4,7-Bis(naphthalenyl)-1,10-phenanthroline | Naphthalene | Low | >300 | ~400 |
The octyloxy derivative’s long alkyl chains disrupt crystallinity, enhancing solubility in organic solvents like toluene and chloroform. In contrast, naphthalene-substituted derivatives (e.g., β-BNPhen) exhibit superior thermal stability (>400°C) due to rigid π-extended structures .
2.4. Photophysical Properties
- 4,7-Di(10H-phenothiazin-10-yl)-1,10-phenanthroline: Derivatives with aromatic substituents display strong π-π interactions (centroid distance ~3.8 Å), enhancing charge mobility in electron transport layers (ETLs) for OLEDs. Octyloxy’s alkyl chains may reduce such interactions but improve film uniformity .
Key Research Findings
- Synthetic Flexibility: 4,7-Dichloro-1,10-phenanthroline serves as a versatile precursor for nucleophilic substitutions, enabling diverse derivatives (e.g., alkoxy, amino, aryloxy) .
- Electron Mobility: Alkoxy substituents generally lower oxidation potentials, favoring n-type semiconductor behavior. For example, β-BNPhen achieves electron mobility >0.1 cm²/V·s, outperforming BPhen (0.01 cm²/V·s) .
- Toxicity Profile : 4,7-Phenanthroline isomers exhibit lower cytotoxicity than 1,10-phenanthroline, making them safer for biological applications .
Q & A
Q. How does the octyloxy substitution at the 4,7-positions influence the solubility and stability of 1,10-phenanthroline derivatives in organic solvents?
The octyloxy groups enhance solubility in nonpolar solvents due to their long alkyl chains, while the phenanthroline core maintains π-π stacking interactions for stability. Methodologically, solubility can be quantified via UV-Vis spectroscopy in solvents like toluene, hexane, or THF, with comparisons to non-alkylated analogs (e.g., 4,7-dichloro-1,10-phenanthroline) . Stability is assessed through thermal gravimetric analysis (TGA) and cyclic voltammetry to evaluate resistance to oxidation .
Q. What synthetic routes are optimal for preparing 4,7-Bis(octyloxy)-1,10-phenanthroline, and how can purity be ensured?
The compound is typically synthesized via nucleophilic aromatic substitution using 4,7-dichloro-1,10-phenanthroline and octanol under reflux with a base (e.g., KOH or NaH) . Critical parameters include reaction time (24–48 hours) and temperature (100–120°C). Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol. Purity validation requires -NMR, HPLC (>98% purity), and elemental analysis .
Advanced Research Questions
Q. How do the electron-donating octyloxy groups modulate the redox behavior of iron(II)-phenanthroline complexes?
Octyloxy substituents increase electron density at the phenanthroline core, lowering the oxidation potential of Fe(II) complexes. This is quantified via cyclic voltammetry in acetonitrile (0.1 M TBAPF) with a Ag/AgCl reference electrode. Compare redox potentials to 4,7-diphenyl or 4,7-dimethyl analogs to isolate electronic effects from steric contributions . For example, Fe(II) complexes with 4,7-diphenyl-1,10-phenanthroline exhibit higher values (+0.85 V vs. SCE) than alkylated derivatives .
Q. What strategies resolve contradictions in reported biological activity of 4,7-substituted phenanthrolines (e.g., enzyme inhibition vs. fluorescence quenching)?
Discrepancies arise from competing interactions: octyloxy groups may enhance membrane permeability (increasing enzyme inhibition) while introducing steric hindrance that disrupts binding. Methodologically, use time-resolved fluorescence to distinguish quenching mechanisms (static vs. dynamic) and molecular docking to map steric effects. For example, 4,7-phenanthroline isomers show varying inhibition of acetylcholinesterase due to differential metal-chelation capabilities .
Q. Can this compound serve as a ligand in luminescent lanthanide complexes for optoelectronic applications?
The octyloxy groups improve solubility in polymer matrices but may reduce luminescence efficiency by introducing vibrational quenching. Synthesize Eu(III) or Tb(III) complexes and compare photoluminescence quantum yields (PLQY) to shorter-chain analogs (e.g., 4,7-bis(methoxy)-1,10-phenanthroline). Optimize ligand-to-metal energy transfer by adjusting substituent electron-donating strength .
Methodological Challenges and Solutions
Q. How to address low yields in nucleophilic substitution reactions for this compound synthesis?
Low yields often result from steric hindrance or incomplete substitution. Solutions include:
Q. Why do electrochemical studies of this compound show inconsistent reversibility in redox cycles?
Irreversibility may stem from ligand decomposition or solvent effects. Use spectroelectrochemistry (UV-Vis-NIR coupled with cyclic voltammetry) to monitor intermediate species. For example, oxidation of Fe(II) complexes may generate unstable Fe(III) species, which degrade in protic solvents . Switch to anhydrous DMF or ionic liquids to stabilize intermediates .
Key Research Gaps
- Mechanistic Insights: The role of octyloxy groups in supramolecular assembly (e.g., liquid crystals) remains underexplored.
- Biological Interactions: Systematic SAR studies comparing alkyl chain length vs. enzyme inhibition potency are lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
